molecular formula C21H23N3O6S2 B11600362 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

Cat. No.: B11600362
M. Wt: 477.6 g/mol
InChI Key: LQAGMNBMPVHXRE-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE is a complex organic compound that features a benzisothiazole moiety and a piperidinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE typically involves multiple steps. One common route includes the reaction of 1,2-benzisothiazole-3-amine with ethyl 4-(piperidinosulfonyl)benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
  • 2-[(1,1-DIOXO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-(PIPERIDINOSULFONYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C21H23N3O6S2/c25-21(16-8-10-17(11-9-16)32(28,29)24-13-4-1-5-14-24)30-15-12-22-20-18-6-2-3-7-19(18)31(26,27)23-20/h2-3,6-11H,1,4-5,12-15H2,(H,22,23)

InChI Key

LQAGMNBMPVHXRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

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